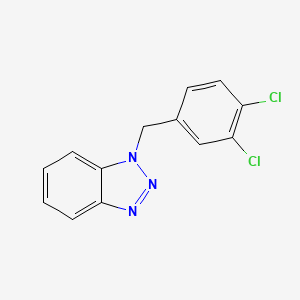

1-(3,4-dichlorobenzyl)-1H-benzotriazole

Description

Historical Context and Evolution of Benzotriazole (B28993) Methodologies

The journey of benzotriazole in organic synthesis has been marked by continuous innovation. Initially recognized for its applications as a corrosion inhibitor, particularly for copper, its potential in synthetic chemistry began to be explored more systematically in the latter half of the 20th century. wikipedia.org A pivotal moment in its evolution as a synthetic tool was the recognition of the benzotriazolyl group as an excellent leaving group. lupinepublishers.com This characteristic, coupled with its ability to be easily introduced into various organic molecules, paved the way for what is now known as "benzotriazole methodology." nih.govlupinepublishers.com

Early work focused on the development of methods for the N-alkylation and N-acylation of benzotriazole itself. deepdyve.com Over time, the scope of benzotriazole chemistry expanded dramatically. Researchers like Alan R. Katritzky and his group were instrumental in demonstrating the vast utility of N-substituted benzotriazoles in a wide array of organic transformations. acs.orgacs.orgrsc.orgacs.orgrsc.org Their work, and that of others, has led to the development of benzotriazole-mediated methodologies for the synthesis of a diverse range of compounds, including ketones, heterocycles, and substituted anilines. acs.orgrsc.orglupinepublishers.com

Significance of Benzotriazole Scaffolds in Organic Transformations

The significance of the benzotriazole scaffold in organic transformations stems from its multifaceted nature. scribd.com It can act as a synthetic auxiliary, a leaving group, a proton donor, and a precursor to carbanions and radicals. nih.govscribd.comresearchgate.net This versatility allows for the activation of molecules towards a multitude of reactions. nih.gov

One of the most advantageous features of benzotriazole is its ability to be easily introduced and subsequently removed under mild conditions. nih.gov This "traceless" nature makes it an ideal auxiliary for complex synthetic sequences. acs.org The benzotriazole group can facilitate reactions such as nucleophilic substitution, lithiation at an adjacent carbon atom, and cycloaddition reactions. acs.orgrsc.org Furthermore, the electron-rich nature of the benzotriazole ring system allows it to participate in π-π stacking interactions, which can influence the stereochemical outcome of reactions. researchgate.netnih.gov

The stability of the benzotriazole ring to a variety of reaction conditions, coupled with its low cost and lack of odor, further enhances its appeal as a synthetic tool. nih.gov

Overview of N-substituted Benzotriazole Derivatives in Contemporary Synthesis

N-substituted benzotriazole derivatives are the workhorses of benzotriazole-mediated synthesis. acs.org The nature of the substituent on the nitrogen atom dictates the reactivity and synthetic applications of the resulting molecule.

Key Classes and Applications of N-substituted Benzotriazoles:

| Class of Derivative | Synthetic Application | Reference |

| N-Alkylbenzotriazoles | Precursors to carbanions for C-C bond formation. | acs.org |

| N-Acylbenzotriazoles | Efficient acylating agents for the synthesis of amides, esters, and ketones. | nih.gov |

| N-(Chloromethyl)benzotriazole | A versatile reagent for the introduction of the benzotriazolylmethyl group onto various nucleophiles. | rsc.org |

| N-(Hydroxymethyl)benzotriazole | Used in the synthesis of esters and as a ligand for transition metals. | nih.gov |

The reactivity of these derivatives is often unlocked by the use of organometallic reagents, such as Grignard reagents or organolithium compounds. acs.orgrsc.org For instance, the lithiation of N-benzylbenzotriazole at the α-carbon allows for the introduction of a wide range of electrophiles, leading to the formation of substituted benzylbenzotriazoles. acs.org Subsequent removal of the benzotriazole group can then yield the desired product.

Research Rationale and Scope for 1-(3,4-dichlorobenzyl)-1H-benzotriazole

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the rationale for its synthesis and study can be inferred from the broader context of benzotriazole chemistry and the known biological activities of related compounds.

The synthesis of this specific compound would likely follow established protocols for the N-alkylation of benzotriazole, reacting it with 3,4-dichlorobenzyl halide. acs.org The presence of the dichlorobenzyl moiety is of particular interest. Dichlorinated aromatic rings are common substructures in many biologically active compounds, including antimicrobial and anticancer agents. nih.govgoogle.com Therefore, it is plausible that research into this compound would be aimed at exploring its potential pharmacological activities. ijnrd.orgijrrjournal.com

The scope of research for this compound could include:

Synthesis and Characterization: Developing an efficient synthesis and fully characterizing the compound using modern analytical techniques.

Exploration of Reactivity: Investigating its reactivity in various organic transformations, particularly those involving the cleavage of the C-N bond to generate the 3,4-dichlorobenzyl cation or radical.

Biological Screening: Evaluating its potential as an antifungal, antibacterial, antiviral, or anticancer agent, given that other benzotriazole derivatives have shown promise in these areas. nih.govmdpi.comresearchgate.net

Below is a table of the basic properties of the parent compound, benzotriazole, which provides a foundation for understanding its derivatives.

Physicochemical Properties of Benzotriazole

| Property | Value | Reference |

| Molecular Formula | C₆H₅N₃ | wikipedia.org |

| Molar Mass | 119.12 g/mol | wikipedia.org |

| Appearance | White solid | wikipedia.org |

| Melting Point | 100 °C | wikipedia.org |

| Boiling Point | 350 °C | wikipedia.org |

| Water Solubility | 20 g/L | wikipedia.org |

| pKa | 8.2 | wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N3/c14-10-6-5-9(7-11(10)15)8-18-13-4-2-1-3-12(13)16-17-18/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZBZRBPWQXMQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1 3,4 Dichlorobenzyl 1h Benzotriazole and Analogues

Direct N-Alkylation Approaches

Direct N-alkylation involves the reaction of the benzotriazole (B28993) nucleus with an alkylating agent, in this case, a 3,4-dichlorobenzyl halide. This method is straightforward but requires careful control to achieve desired yields and regioselectivity.

Optimization of Reaction Conditions for Benzotriazole N-alkylation

The N-alkylation of benzotriazole is a widely practiced reaction, and its efficiency is highly dependent on the chosen conditions, including the base, solvent, and catalyst. researchgate.net The reaction of benzotriazole with an alkyl halide, such as 3,4-dichlorobenzyl chloride, is typically conducted in the presence of a base to deprotonate the acidic N-H of the triazole ring.

Common bases used for this transformation include sodium hydroxide (B78521) (NaOH) and potassium carbonate (K2CO3). tsijournals.com The choice of solvent also plays a critical role. For instance, in the synthesis of related N-alkylated compounds, chloroform (B151607) has been identified as a highly effective solvent, leading to smooth reactions and high yields. tsijournals.com In other studies optimizing for different but related syntheses, acetonitrile (B52724) (ACN) and dichloromethane (B109758) (DCM) were found to be superior solvents, yielding the desired product in high yields. nih.gov

Solvent-free conditions have also been developed to provide a more environmentally friendly and efficient alternative. One such method employs a combination of silica (B1680970) (SiO2), potassium carbonate (K2CO3), and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) under either thermal or microwave conditions. ijariie.comresearchgate.net This approach often results in moderate to high yields and shortens reaction times. ijariie.com

Ionic liquids have emerged as another effective medium for this reaction. The use of a basic ionic liquid such as 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) can serve as both the catalyst and the reaction medium, eliminating the need for traditional volatile organic solvents. researchgate.net This method has been shown to produce N-alkylated benzotriazoles in good to excellent yields. researchgate.net

Below is a table summarizing various reaction conditions used for the N-alkylation of benzotriazole with different alkyl halides, which can be adapted for the synthesis of 1-(3,4-dichlorobenzyl)-1H-benzotriazole.

Table 1: Optimization of Reaction Conditions for N-Alkylation of Benzotriazole

| Entry | Alkyl Halide | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Ethyl Bromide | [Bmim]OH | Solvent-free | 90 | 5 | 90 |

| 2 | n-Butyl Bromide | [Bmim]OH | Solvent-free | 90 | 6 | 92 |

| 3 | Benzyl (B1604629) Chloride | [Bmim]OH | Solvent-free | Room Temp | 2 | 95 |

| 4 | Benzyl Chloride | K2CO3 / SiO2 / TBAB | Solvent-free | 80 | 0.5 | 95 |

Data adapted from multiple sources for illustrative purposes. researchgate.netijariie.commdpi.com The specific yield for this compound would require experimental determination under these conditions.

Regioselectivity in N1 vs. N2 Substitution of Benzotriazole Ring

A significant challenge in the N-alkylation of benzotriazole is controlling the regioselectivity. The benzotriazole anion can be alkylated at either the N1 or N2 position of the triazole ring, leading to a mixture of isomers. researchgate.netgsconlinepress.com Generally, the 1H-substituted isomer (N1-alkylation) is the thermodynamically favored product and tends to dominate in solid and solution phases. ijariie.comgsconlinepress.com However, the N2-substituted isomer is often thermodynamically more stable, and its formation can be influenced by several factors. researchgate.net

The outcome of the reaction is a delicate balance of variables including the nature of the electrophile (the benzyl halide), the solvent, the base, the catalyst, and the reaction temperature. researchgate.net While N1 alkylation is often the kinetic product due to higher electron density at this position, the less sterically hindered N2 nitrogen can be favored under certain kinetic conditions. researchgate.netlookchem.com For example, the use of bulky substituents on the benzotriazole ring at positions 4 and 5 can sterically hinder the N1 position and promote N2 functionalization. researchgate.net

Recent research has focused on developing catalytic systems that can precisely control the site of alkylation.

Metalloporphyrins: Specific metalloporphyrin catalysts have demonstrated remarkable control over regioselectivity. Iron(III) pyridine-substituted porphyrins have been shown to accelerate N1-alkylation, whereas iridium(III) pentafluorophenyl-substituted porphyrins selectively promote N2-alkylation. nih.govfigshare.com

Lewis Acids: The metal-free Lewis acid tris(pentafluorophenyl)borane, B(C6F5)3, has been used to catalyze the site-selective N1-alkylation of benzotriazoles with diazoalkanes. rsc.org

Photocatalysis: A visible-light-promoted method using p-benzoquinone as a metal-free catalyst achieves highly site-selective N1-alkylation with diazo compounds through a radical-mediated pathway. acs.org

Mitsunobu Reaction: Employing the Mitsunobu reaction conditions (using an alcohol instead of a halide) can enhance the formation of the N2 isomer, as the reaction tends to favor the kinetically controlled product at the less hindered N2 position. lookchem.com

Catalytic Systems for Benzylation of Benzotriazoles

The development of efficient catalytic systems is crucial for optimizing the benzylation of benzotriazoles, aiming for high yields, selectivity, and milder reaction conditions.

Phase-Transfer Catalysis (PTC): As mentioned, catalysts like tetrabutylammonium bromide (TBAB) are effective in solvent-free alkylations. ijariie.comresearchgate.net PTCs facilitate the transfer of the benzotriazole anion from the solid phase (or an aqueous phase if using NaOH) to the organic phase where the benzyl halide is present, accelerating the reaction.

Basic Ionic Liquids: Catalytic amounts of basic ionic liquids like [Bmim]OH have been shown to be highly effective for N-alkylation, promoting the reaction under solvent-free conditions and often allowing for easy recovery and reuse of the catalyst. researchgate.net

Rhodium Catalysis: While often studied for other types of coupling, rhodium catalysts have been investigated for N-functionalization. For instance, Rh(I) complexes have been used in the coupling of benzotriazoles with allenes, and mechanistic studies have provided deep insights into the catalytic cycle, including the roles of cationic and neutral rhodium species. nih.gov More directly, Rh(II) catalysts have been developed for the highly selective N2-arylation of benzotriazoles, demonstrating the potential of transition metals to control regioselectivity in these systems. chemrxiv.org

Precursor-Based Synthesis of Benzotriazole Nucleus with Dichlorobenzyl Moiety

An alternative and often more regioselective strategy involves constructing the benzotriazole ring from a precursor that already contains the 3,4-dichlorobenzyl group. This approach typically begins with a substituted o-phenylenediamine (B120857).

Cyclocondensation Reactions from Substituted o-Phenylenediamines

This method offers a powerful way to synthesize exclusively N1-substituted benzotriazoles. tsijournals.com The general two-step process involves first the N-alkylation of an o-phenylenediamine with 3,4-dichlorobenzyl chloride to form N-(3,4-dichlorobenzyl)-benzene-1,2-diamine. This intermediate is then subjected to a diazotization and cyclization reaction.

The initial alkylation of o-phenylenediamine is a key step and has been optimized using various conditions. tsijournals.com The subsequent cyclocondensation is typically achieved by treating the N-alkylated o-phenylenediamine with sodium nitrite (B80452) (NaNO2) in an acidic medium like acetic acid. ijariie.comgsconlinepress.com This in-situ formation of a diazonium salt is followed by a spontaneous intramolecular cyclization to yield the stable N1-substituted benzotriazole ring. tsijournals.comgsconlinepress.com This method avoids the formation of the N2-isomer, providing a direct and high-yielding route to the desired product. tsijournals.com

The table below illustrates the synthesis of various N1-substituted benzotriazoles via this precursor-based approach, which is directly applicable to the synthesis of this compound.

Table 2: Synthesis of N1-Alkyl Benzotriazoles via Cyclization of N-Alkyl-o-phenylenediamines

| Entry | Alkyl Halide Used for Precursor | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzyl Chloride | N1-Benzyl benzotriazole | 93 |

| 2 | Butyl Bromide | N1-Butyl benzotriazole | 91 |

| 3 | p-Methoxybenzyl Chloride | N1-(p-Methoxybenzyl) benzotriazole | 94 |

Data adapted from Somesh S, et al. (2016). tsijournals.com This demonstrates the general applicability and high yields of the methodology.

Modified Diazotization and Cyclization Protocols

To improve the efficiency, safety, and operational simplicity of the cyclization step, modified protocols have been developed. The classic use of sodium nitrite in aqueous acid can lead to the release of toxic nitrogen oxides and requires careful pH control, as this has been shown to decisively influence the cyclization reaction. tsijournals.comresearchgate.net

A significant improvement involves the use of a polymer-supported nitrite reagent in combination with an acid like p-toluenesulfonic acid (p-TsOH). researchgate.netcolab.wsresearchgate.net This method allows the diazotization and intramolecular cyclization to be performed under mild, one-pot conditions. colab.wsresearchgate.net The solid-supported reagent simplifies the work-up procedure and enhances the safety of the process. This protocol has proven effective for the cyclization of various N-alkyl, -aryl, and -acyl substituted ortho-aminoanilines, making it a versatile tool for generating N1-substituted benzotriazoles. researchgate.netcolab.ws Another modification involves using sodium acetate (B1210297) trihydrate as a catalyst for the intramolecular cyclization of the N-alkyl-o-phenylenediamine diazonium salt, which also provides high yields of the N1-alkylated products. tsijournals.com

Advanced Synthetic Techniques for this compound

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of this compound, providing significant advantages over traditional methods. These techniques include microwave-assisted synthesis, solvent-free reaction methodologies, and flow chemistry applications.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. For the synthesis of N-alkylated benzotriazoles, including analogs of this compound, microwave-assisted methods have proven to be highly effective. unica.itchemicalbook.com

In a typical microwave-assisted synthesis of a 1-substituted benzotriazole, the reaction of benzotriazole with an appropriate benzyl halide is carried out in the presence of a base, such as potassium carbonate, and sometimes a phase transfer catalyst. unica.it The use of microwave irradiation can lead to higher yields in significantly shorter reaction times compared to conventional heating methods. chemicalbook.com For instance, the synthesis of various 1-benzylbenzotriazoles has been achieved in minutes with good to excellent yields under microwave conditions. google.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of a Benzotriazole Derivative

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 5 hours 30 minutes | Not specified |

| Microwave Irradiation (180 W) | 3 minutes 10 seconds | Not specified |

| Data based on the synthesis of a comparable N-substituted benzotriazole derivative. chemicalbook.com |

Solvent-free, or solid-state, synthesis is a green chemistry approach that minimizes or eliminates the use of volatile organic solvents, thereby reducing environmental pollution and simplifying product work-up. The N-alkylation of benzotriazole can be efficiently conducted under solvent-free conditions, often facilitated by microwave irradiation or grinding. unica.itnih.gov

One reported solvent-free method for the synthesis of substituted benzyl benzotriazoles involves grinding benzotriazole with potassium carbonate and a phase-transfer catalyst, followed by microwave irradiation. unica.it This approach offers the dual benefits of being environmentally friendly and rapid. Another innovative solvent-free approach utilizes a basic ionic liquid, [Bmim]OH (1-butyl-3-methylimidazolium hydroxide), as both a catalyst and a reaction medium for the N-alkylation of benzotriazole with alkyl halides at room temperature. nih.gov This method provides good yields and high regioselectivity for the N1-isomer.

Table 2: N-Alkylation of Benzotriazole under Solvent-Free Conditions using [Bmim]OH

| Alkyl Halide | Reaction Time (h) | Yield (%) | Isomer Ratio (N1:N2) |

| Benzyl chloride | 2 | 95 | 86:14 |

| Ethyl bromide | 3 | 90 | 74:26 |

| n-Propyl bromide | 3 | 87 | 62:38 |

| Data from a study on N-alkylation of benzotriazole using a basic ionic liquid under solvent-free conditions. nih.gov |

Flow chemistry, or continuous flow synthesis, offers numerous advantages for the production of chemicals, including enhanced safety, scalability, and process control. The synthesis of N-heterocycles, including benzotriazoles, is well-suited for flow chemistry applications. organic-chemistry.orgresearchgate.net Direct alkylation of N-heterocycles can be achieved in a flow reactor under high temperature and pressure, often using heterogeneous catalysts. organic-chemistry.org This methodology allows for precise control over reaction parameters, leading to higher yields and selectivity. organic-chemistry.org

While a specific flow chemistry process for this compound has not been explicitly detailed in the reviewed literature, the principles of flow synthesis for N-alkylation of heterocycles are directly applicable. researchgate.netmdpi.com A continuous flow process could involve pumping a solution of benzotriazole and 3,4-dichlorobenzyl chloride, along with a suitable base, through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst. This would enable rapid and efficient production of the target compound with minimal manual handling.

Purification and Isolation Methodologies in Compound Synthesis

The purification of this compound and its analogs is a critical step to ensure the removal of unreacted starting materials, by-products (such as the N2-isomer), and other impurities. Common purification techniques include recrystallization and column chromatography. google.comorgsyn.org

For crude benzotriazole and its simple derivatives, purification can often be achieved by recrystallization from solvents like benzene (B151609) or water, after an initial work-up that may involve washing with ice water. orgsyn.org In the synthesis of more complex analogs, such as those with chloro-substitutions, flash chromatography is a frequently employed method. mdpi.com For instance, the separation of N1 and N2 isomers of chlorinated benzotriazole derivatives has been successfully accomplished using flash chromatography. mdpi.com

A documented method for the purification of a benzotriazole derivative involves column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent, with a common ratio being 1:1. google.com The selection of the eluent system is crucial for achieving good separation. For other substituted benzotriazoles, purification by column chromatography has been reported using eluents such as ethyl acetate/hexane mixtures. beilstein-journals.org After chromatographic purification, the product is often obtained as a solid, which can be further purified by recrystallization from a suitable solvent like ethanol (B145695) to yield the final product in high purity. unica.it

Table 3: Common Purification Techniques for Benzotriazole Derivatives

| Purification Method | Details | Reference |

| Recrystallization | From benzene or water for crude benzotriazole. | orgsyn.org |

| Recrystallization | From ethanol for purified 1-substituted benzotriazoles. | unica.it |

| Flash Chromatography | Separation of N1 and N2 isomers of chlorinated benzotriazole derivatives. | mdpi.com |

| Column Chromatography | Eluent: Petroleum ether/Ethyl acetate (1:1). | google.com |

| Column Chromatography | Eluent: Ethyl acetate/Hexane. | beilstein-journals.org |

Reactivity and Transformational Pathways of 1 3,4 Dichlorobenzyl 1h Benzotriazole

Role as a Synthetic Auxiliary

The benzotriazole (B28993) group in 1-(3,4-dichlorobenzyl)-1H-benzotriazole serves as a powerful tool for chemical synthesis. It is a stable, crystalline solid that can activate molecules for numerous transformations and can be easily removed or cleaved when its purpose is served. nih.gov Its utility stems from its capacity to function as an excellent leaving group, thereby facilitating a host of substitution reactions.

N-acylbenzotriazoles are highly efficient and stable acylating agents for a wide range of nucleophiles, including amines, to form amides and peptides. nih.govresearchgate.net While this compound is itself an N-substituted benzotriazole, the principles of N-acylation are fundamental to understanding its chemistry, particularly in the context of its derivatives.

The general mechanism involves the initial preparation of an N-acylbenzotriazole, for instance, by reacting a carboxylic acid with 1H-benzotriazole in the presence of a coupling agent. researchgate.net These N-acylbenzotriazoles are effective acyl transfer agents because the benzotriazolide anion is an excellent leaving group. The reaction with a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the N-acylbenzotriazole. This addition forms a tetrahedral intermediate. The intermediate then collapses, expelling the stable benzotriazolide anion and forming the corresponding amide. researchgate.net The stability and crystalline nature of N-acylbenzotriazoles make them preferable alternatives to more reactive and less stable acyl chlorides. researchgate.net

The benzotriazole moiety is an exceptional leaving group, a property that is central to its role in facilitating the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds. In derivatives such as N-alkyl and N-acylbenzotriazoles, the benzotriazolide anion can be displaced by a variety of nucleophiles. nih.gov

For C-C bond formation, organometallic reagents such as Grignard reagents can attack the carbon atom attached to the benzotriazole nitrogen. For example, in reactions with 1-(benzotriazol-1-ylmethyl)amines, Grignard reagents can substitute the benzotriazole group to form new C-C bonds. researchgate.net Similarly, the formation of C-C bonds is a key step in the Friedel-Crafts reaction, a classic example of electrophilic aromatic substitution. nih.gov

The synthesis of carbon-heteroatom bonds is also well-facilitated. Readily available N-acylbenzotriazoles efficiently acylate amines (C-N bond formation) to produce amides in high yields. nih.gov Furthermore, reactions involving the displacement of the benzotriazole group by other heteroatom nucleophiles, such as alkoxides (for C-O bonds) or thiolates (for C-S bonds), are common applications of benzotriazole chemistry. researchgate.net This versatility underscores the importance of the benzotriazole group as a synthetic auxiliary.

Benzotriazole Ring Cleavage (BtRC) Strategies

A particularly powerful application of benzotriazole chemistry involves the strategic cleavage of the benzotriazole ring (BtRC). This process allows for the transformation of the benzotriazole moiety into different functional groups or for its participation in the formation of new ring systems, significantly increasing the molecular complexity and providing access to valuable heterocyclic scaffolds. chemicalbook.com

The mechanism of Benzotriazole Ring Cleavage can proceed through different pathways, including thermal, photochemical, radical, or reagent-mediated routes. researchgate.net A well-studied example is the Lewis-acid-mediated BtRC of N-acylbenzotriazoles. ijariie.comwikipedia.org In this process, the Lewis acid (e.g., AlCl₃ or Cu(OTf)₂) coordinates to the carbonyl oxygen and a nitrogen atom of the benzotriazole ring. This coordination activates the molecule and facilitates the cleavage of the N1-N2 bond of the benzotriazole ring. researchgate.netijariie.com

This cleavage results in the formation of a reactive ortho-amino arenediazonium species. This intermediate is unstable and readily extrudes molecular nitrogen (N₂). The resulting species can then undergo intramolecular cyclization, often involving the acyl group, to form a new heterocyclic ring. ijariie.comwikipedia.org The stabilization of the intermediates by the delocalization of positive charge across the aryl ring and carbonyl group is a key driving force for the reaction. wikipedia.org

The BtRC strategy has been effectively employed in the one-step synthesis of 2-aryl benzoxazoles from N-acylbenzotriazoles. ijariie.comwikipedia.org This transformation provides a convenient route to these important heterocyclic compounds, which are present in many biologically active molecules. The reaction proceeds by treating the N-acylbenzotriazole with a Lewis acid, which induces the ring cleavage and subsequent intramolecular cyclization onto the oxygen of the acyl group, followed by aromatization to yield the benzoxazole (B165842) core. ijariie.com

The efficiency of this method is demonstrated by the synthesis of a variety of 2-substituted benzoxazoles in good to excellent yields. The reaction tolerates a range of substituents on the aryl ring of the acyl group.

Table 1: Synthesis of 2-Aryl Benzoxazoles via Lewis Acid-Mediated BtRC of N-Acylbenzotriazoles ijariie.comwikipedia.org

| Entry | Product | Yield (%) | Melting Point (°C) |

| 1 | 2-Phenyl benzo[d]oxazole | 65 | 103-104 |

| 2 | 2-(m-Tolyl)benzo[d]oxazole | 61 | 84-86 |

| 3 | 2-(4-Chlorophenyl)benzo[d]oxazole | 67 | 150-151 |

| 4 | 2-(4-Bromophenyl)benzo[d]oxazole | 68 | 158-160 |

| 5 | 2-(3-Bromophenyl)benzo[d]oxazole | 63 | 128-130 |

| 6 | 2-(2-Chlorophenyl)benzo[d]oxazole | 77 | 72-74 |

Data sourced from Singh, A. S., et al. (2017). ijariie.comwikipedia.org

Electrophilic and Nucleophilic Substitution Reactions on the Benzotriazole Core

The benzotriazole ring system, present in this compound, is an aromatic heterocycle that can undergo substitution reactions. The reactivity is influenced by the electron distribution in the bicyclic system, which consists of a benzene (B151609) ring fused to a 1,2,3-triazole ring.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, typically occur on the carbocyclic (benzene) part of the benzotriazole core. ijariie.com The triazole ring acts as a deactivating group, making the fused benzene ring less reactive towards electrophiles than benzene itself. The position of substitution (C4, C5, C6, or C7) is directed by the combined electronic effects of the triazole moiety and any other substituents present on the benzene ring. For this compound, the directing effects of the dichlorobenzyl group at N1 and the inherent reactivity of the benzotriazole nucleus would determine the regioselectivity of further substitution.

Nucleophilic aromatic substitution (SNAr) on the benzene ring of benzotriazole is generally difficult unless the ring is activated by strong electron-withdrawing groups. However, the triazole part of the molecule contains nitrogen atoms that can be susceptible to nucleophilic attack, especially in activated derivatives like N-oxides or N-acyl compounds. researchgate.net For instance, Grignard reagents have been shown to attack the N2 and N3 atoms of 1-imidoylbenzotriazoles. researchgate.net Such reactions can lead to ring-opening or rearrangement products, further highlighting the complex and versatile reactivity of the benzotriazole core.

Reactions Involving the Dichlorobenzyl Moiety

The dichlorobenzyl portion of the molecule presents two primary sites for chemical transformation: the benzylic methylene (B1212753) group (-CH2-) and the dichlorinated aromatic ring. The reactivity of these sites is influenced by the electronic effects of the attached benzotriazole ring and the chlorine substituents.

The methylene group, being in a benzylic position, exhibits enhanced reactivity due to the stabilization of potential radical or cationic intermediates by the adjacent dichlorophenyl ring. This allows for a range of selective transformations.

Oxidation: The benzylic methylene group is susceptible to oxidation to a carbonyl group. This transformation typically requires strong oxidizing agents. While specific studies on this compound are not prevalent in the reviewed literature, analogous transformations of benzylic positions are well-documented. For instance, reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are known to oxidize benzylic CH₂ groups to carboxylic acids or ketones, respectively. The presence of the electron-withdrawing dichlorophenyl and benzotriazolyl groups can influence the reaction conditions required. Milder oxidizing agents, such as pyridine (B92270) N-oxide in the presence of silver oxide, have been used for the conversion of benzylic halides to carbonyl compounds, a reaction that could be adapted for this substrate after initial halogenation. nih.gov

Halogenation: The benzylic hydrogens are prone to substitution by halogens via free-radical pathways, typically initiated by UV light or radical initiators. rsc.org N-Bromosuccinimide (NBS) is a common reagent for the selective bromination of benzylic positions, which proceeds through a radical mechanism. jraic.com Similarly, chlorination can be achieved using reagents like sulfuryl chloride (SO₂Cl₂). These halogenated intermediates serve as versatile precursors for further functionalization, such as nucleophilic substitution reactions.

Table 1: Potential Transformations at the Benzyl (B1604629) Methylene Group

| Transformation | Reagents and Conditions | Potential Product |

|---|---|---|

| Oxidation to Ketone | CrO₃, Pyridine | 1-(3,4-dichlorobenzoyl)-1H-benzotriazole |

| Oxidation to Carboxylic Acid | KMnO₄, heat | 3,4-dichlorobenzoic acid (with cleavage) |

| Bromination | N-Bromosuccinimide (NBS), CCl₄, light | 1-(bromo(3,4-dichlorophenyl)methyl)-1H-benzotriazole |

| Chlorination | SO₂Cl₂, CCl₄, light | 1-(chloro(3,4-dichlorophenyl)methyl)-1H-benzotriazole |

Electrophilic aromatic substitution (EAS) on the dichlorophenyl ring of this compound is influenced by the directing effects of the two chlorine atoms and the benzotriazolylmethyl substituent. The chlorine atoms are deactivating but ortho- and para-directing, while the benzotriazolylmethyl group is generally considered to be deactivating and meta-directing due to the electron-withdrawing nature of the benzotriazole ring.

The positions on the dichlorophenyl ring available for substitution are C-2, C-5, and C-6. The directing effects of the existing substituents will govern the regioselectivity of incoming electrophiles. The two chlorine atoms will direct incoming electrophiles to the positions ortho and para to themselves. The benzotriazolylmethyl group at C-1 will direct incoming electrophiles to the meta positions (C-3 and C-5). Therefore, the position most likely to be substituted would be C-6, which is ortho to the chlorine at C-3 and para to the chlorine at C-4, and also meta to the benzotriazolylmethyl group. Position C-2 is also ortho to a chlorine and meta to the other chlorine and the benzotriazolylmethyl group. Position C-5 is meta to the benzotriazolylmethyl group and ortho to the chlorine at C-4. The interplay of these directing effects, along with steric hindrance, will determine the final product distribution.

Nitration: Nitration can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the electrophile. nih.gov Given the deactivating nature of the substituents, forcing conditions may be required. The expected major product would likely be the result of substitution at the C-6 position. The nitration of 1,2-dichlorobenzene (B45396) is known to yield 1,2-dichloro-4-nitrobenzene as the major product.

Sulfonation: Sulfonation involves the use of fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H). Similar to nitration, the reaction is subject to the directing effects of the existing groups, with substitution anticipated at the most activated available position, likely C-6.

Halogenation: Further halogenation of the dichlorophenyl ring can be accomplished using a halogen (e.g., Cl₂, Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlBr₃). The incoming halogen will be directed by the existing substituents, with the C-6 position being a probable site of substitution.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally difficult on strongly deactivated rings like the dichlorophenyl group in this molecule. The presence of multiple deactivating groups significantly reduces the nucleophilicity of the aromatic ring, often rendering it unreactive towards these reactions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(3,4-dichloro-6-nitrobenzyl)-1H-benzotriazole |

| Sulfonation | H₂SO₄, SO₃ | 2-(benzotriazol-1-ylmethyl)-4,5-dichlorobenzenesulfonic acid |

| Chlorination | Cl₂, FeCl₃ | 1-(2,4,5-trichlorobenzyl)-1H-benzotriazole |

| Bromination | Br₂, FeBr₃ | 1-(6-bromo-3,4-dichlorobenzyl)-1H-benzotriazole |

Structural and Conformational Analysis of 1 3,4 Dichlorobenzyl 1h Benzotriazole

Advanced Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the molecular structure of novel compounds. For 1-(3,4-dichlorobenzyl)-1H-benzotriazole, a combination of high-resolution NMR spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry would be employed for comprehensive characterization.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity of atoms within a molecule. In the case of this compound, which exists as two potential regioisomers (1-substituted and 2-substituted), NMR is crucial for differentiation. The substitution pattern on the benzotriazole (B28993) ring significantly influences the chemical shifts and coupling constants of the aromatic protons.

The 1-substituted isomer, this compound, is expected to exhibit a more complex ¹H NMR spectrum for the benzotriazole protons compared to the more symmetrical 2-substituted isomer. The protons on the benzotriazole ring of the 1-isomer would appear as four distinct multiplets in the aromatic region, while the 2-isomer would show two multiplets due to its C₂ symmetry.

The ¹H NMR spectrum would also clearly show the signals for the benzyl (B1604629) and dichlorophenyl groups. The methylene (B1212753) bridge protons (-CH₂-) would likely appear as a singlet. The three protons of the dichlorophenyl ring would present a characteristic splitting pattern. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning all proton and carbon signals and confirming the substitution pattern.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Disclaimer: The following data are hypothetical and based on typical values for similar structures, as direct experimental data for the title compound is not available in the cited literature.

| Atom | Expected ¹H NMR (ppm) | Expected ¹³C NMR (ppm) |

| Benzotriazole H-4/H-7 | 7.8 - 8.1 | 110 - 120 |

| Benzotriazole H-5/H-6 | 7.3 - 7.6 | 120 - 130 |

| Benzotriazole C-4/C-7 | 110 - 120 | |

| Benzotriazole C-5/C-6 | 120 - 130 | |

| Benzotriazole C-3a/C-7a | 130 - 145 | |

| Benzyl -CH₂- | ~5.8 | ~50 |

| Dichlorophenyl H-2 | ~7.6 | ~130 |

| Dichlorophenyl H-5 | ~7.5 | ~128 |

| Dichlorophenyl H-6 | ~7.3 | ~126 |

| Dichlorophenyl C-1 | ~135 | |

| Dichlorophenyl C-2 | ~130 | |

| Dichlorophenyl C-3 | ~132 | |

| Dichlorophenyl C-4 | ~133 | |

| Dichlorophenyl C-5 | ~128 | |

| Dichlorophenyl C-6 | ~126 |

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups and vibrational modes within a molecule. The spectra of this compound would be characterized by bands corresponding to the vibrations of the benzotriazole and dichlorobenzyl moieties.

Key expected vibrational frequencies include:

C-H stretching: Aromatic C-H stretching vibrations are anticipated in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methylene bridge would appear just below 3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds in the benzotriazole and benzene (B151609) rings are expected in the 1450-1620 cm⁻¹ range.

N=N stretching: The stretching of the azo group within the triazole ring typically gives rise to a weak to medium intensity band around 1580-1630 cm⁻¹.

C-N stretching: Vibrations involving the C-N bonds are expected in the 1200-1350 cm⁻¹ region.

C-Cl stretching: The characteristic C-Cl stretching vibrations for the dichlorophenyl group would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Ring bending modes: Out-of-plane bending vibrations for the substituted benzene rings would provide further structural information in the lower frequency region of the spectrum.

A combined analysis of both IR and Raman spectra would provide a more complete picture of the vibrational modes, as some modes may be more active in one technique than the other due to selection rules. Theoretical calculations using methods like Density Functional Theory (DFT) can aid in the precise assignment of the observed vibrational bands. nih.govjocpr.com

Mass spectrometry (MS) is used to confirm the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural clues. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular formula (C₁₃H₉Cl₂N₃). The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion, with [M+2]⁺ and [M+4]⁺ peaks.

The fragmentation of this compound under electron impact (EI) or other ionization methods would likely involve several key pathways:

Loss of N₂: A common fragmentation pathway for benzotriazoles is the loss of a neutral nitrogen molecule (N₂), leading to a radical cation.

Cleavage of the Benzyl Group: The bond between the methylene carbon and the benzotriazole nitrogen is susceptible to cleavage, which would result in the formation of a 3,4-dichlorobenzyl cation (m/z 159) and a benzotriazole radical, or a benzotriazolyl-methyl cation and a dichlorophenyl radical.

Fragmentation of the Dichlorobenzyl Moiety: Further fragmentation of the dichlorobenzyl fragment could occur through the loss of chlorine atoms.

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments, allowing for the confirmation of their elemental compositions.

X-ray Crystallography and Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

The crystal packing of this compound is expected to be governed by a variety of non-covalent interactions. Based on studies of similar benzotriazole derivatives, the following interactions are likely to be significant: mdpi.comresearchgate.net

C-H···N Hydrogen Bonds: Weak hydrogen bonds between the aromatic C-H donors of one molecule and the nitrogen acceptors of the benzotriazole ring of a neighboring molecule are anticipated to play a crucial role in the crystal packing, often leading to the formation of chains or more complex networks.

π-π Stacking Interactions: The planar aromatic systems of the benzotriazole and dichlorophenyl rings can engage in π-π stacking interactions. These interactions, where the rings are arranged in a parallel or offset fashion, contribute significantly to the stabilization of the crystal lattice. The centroid-centroid distances for such interactions in related structures are typically in the range of 3.5 to 4.0 Å.

Halogen Bonding: The chlorine atoms on the dichlorobenzyl group can act as halogen bond donors, interacting with electron-rich regions of adjacent molecules, such as the nitrogen atoms of the triazole ring or the π-system of the aromatic rings.

C-H···π Interactions: The hydrogen atoms of the methylene bridge or the aromatic rings can also interact with the π-electron clouds of the benzotriazole or dichlorophenyl rings of adjacent molecules.

The flexibility of the this compound molecule arises primarily from the rotation around the C-N single bond connecting the benzyl group to the benzotriazole ring. X-ray crystallography would provide precise values for the torsion angles that define the conformation of the molecule in the solid state.

Key conformational parameters include:

Dihedral Angle between the Benzotriazole and Dichlorophenyl Rings: This angle will be influenced by the steric hindrance between the two aromatic systems and the crystal packing forces. In related structures, these dihedral angles can vary significantly. mdpi.comresearchgate.net

Conformation of the Benzyl Linker: The orientation of the benzyl group relative to the benzotriazole ring is a key conformational feature. The specific arrangement will be the one that minimizes steric strain and maximizes favorable intermolecular interactions within the crystal lattice.

It is important to note that the conformation observed in the solid state may not be the only low-energy conformation accessible to the molecule in solution. Computational modeling is often used in conjunction with crystallographic data to explore the full conformational landscape of the molecule.

Table 2: Illustrative Crystallographic and Conformational Data for this compound Disclaimer: The following data are hypothetical and based on typical values for similar structures, as direct experimental data for the title compound is not available in the cited literature.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-110 |

| Z | 4 |

| Dihedral Angle (Benzotriazole/Dichlorophenyl) | ~60-90° |

| C-H···N Bond Distance (Å) | ~2.4-2.8 |

| π-π Stacking Centroid-Centroid Distance (Å) | ~3.6-3.9 |

Based on a comprehensive search for scientific literature, it is not possible to generate an article on the "Theoretical and Computational Investigations of this compound" that adheres to the specified outline and inclusion criteria. The public domain and scientific databases lack published research containing the specific data required for the requested sections, such as Density Functional Theory (DFT) calculations, HOMO-LUMO analysis, Electrostatic Potential Surface (MEP) analysis, or Molecular Dynamics (MD) simulations for this particular compound.

While the methodologies outlined are standard in computational chemistry for characterizing molecules, the detailed research findings and data tables necessary to construct the article are absent for this compound. Generating content for the requested sections without specific data would result in speculation and would not meet the required standards of scientific accuracy.

General principles for the proposed analyses can be described for similar molecules, but the strict instruction to focus solely on this compound prevents the inclusion of such analogous data. Therefore, the request to generate this specific article cannot be fulfilled at this time.

Theoretical and Computational Investigations of 1 3,4 Dichlorobenzyl 1h Benzotriazole

Reaction Mechanism Elucidation via Computational Modeling

The primary synthetic route to 1-(3,4-dichlorobenzyl)-1H-benzotriazole is the N-alkylation of 1H-benzotriazole with 3,4-dichlorobenzyl chloride. This reaction is generally understood to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. Computational modeling, particularly using Density Functional Theory (DFT), can provide a detailed picture of this process.

In this mechanism, the benzotriazole (B28993) anion acts as the nucleophile, attacking the electrophilic benzylic carbon of 3,4-dichlorobenzyl chloride. This attack occurs from the backside relative to the leaving group (the chloride ion), proceeding through a single concerted step where the N-C bond is formed simultaneously as the C-Cl bond is broken.

A critical aspect of computational reaction mechanism elucidation is the characterization of the transition state (TS). The transition state represents the highest energy point along the reaction coordinate and is a fleeting arrangement of atoms that is neither reactant nor product. For the SN2 synthesis of this compound, the transition state would feature a pentacoordinate carbon atom at the benzylic position. In this TS, the nitrogen atom from the benzotriazole is partially bonded to the carbon, while the chlorine atom is partially detached.

Computational methods, such as DFT calculations, can be employed to locate and characterize this transition state geometry. Key parameters that would be determined include the partial bond lengths of the incoming nucleophile (N) and the outgoing leaving group (Cl) to the central carbon, as well as the bond angles around this carbon. The presence of a single imaginary frequency in the vibrational analysis of the optimized geometry confirms that it is a true transition state. The electronic properties of the transition state, such as the charge distribution, can also be calculated to understand the flow of electrons during the reaction. The 3,4-dichloro substituents on the benzyl (B1604629) ring are expected to have a modest influence on the transition state geometry and energy due to their electron-withdrawing inductive effects.

Table 1: Hypothetical Transition State Parameters for the Synthesis of this compound

| Parameter | Value | Description |

| N---C bond length (Å) | ~2.0-2.2 | Partial bond between the benzotriazole nitrogen and the benzylic carbon. |

| C---Cl bond length (Å) | ~2.2-2.4 | Partial bond between the benzylic carbon and the leaving chlorine atom. |

| N---C---Cl bond angle (°) | ~180 | Approximate linear arrangement of the nucleophile, carbon, and leaving group. |

| Imaginary Frequency (cm⁻¹) | Negative | Confirms the structure as a first-order saddle point (transition state). |

Note: The values in this table are illustrative and would need to be determined through specific DFT calculations.

The energetic profile of a reaction provides a quantitative description of the energy changes that occur as reactants are converted to products. For the synthesis of this compound, a reaction coordinate diagram would depict the change in potential energy as the benzotriazole anion and 3,4-dichlorobenzyl chloride approach each other, pass through the transition state, and form the final products.

The key energetic parameters that can be calculated are:

Activation Energy (ΔG‡): The energy difference between the reactants and the transition state. This value is crucial as it determines the reaction rate. A lower activation energy corresponds to a faster reaction. The electron-withdrawing nature of the chlorine atoms on the benzyl ring may slightly increase the activation energy compared to an unsubstituted benzyl chloride due to a slight destabilization of the partial positive charge that can develop on the benzylic carbon in the transition state.

Computational software can calculate these thermodynamic properties, providing a comprehensive energetic landscape of the reaction.

Table 2: Hypothetical Energetic Parameters for the Synthesis of this compound

| Parameter | Hypothetical Value (kcal/mol) | Significance |

| Activation Energy (ΔG‡) | 15 - 25 | Determines the rate of the N-alkylation reaction. |

| Enthalpy of Reaction (ΔH) | -10 to -20 | Indicates an exothermic and thermodynamically favorable reaction. |

Note: These values are estimates and would require specific computational studies for accurate determination.

Structure-Reactivity Relationship Prediction

A QSAR/QSPR study for a series of 1-(substituted benzyl)-1H-benzotriazoles would involve the following steps:

Dataset Collection: A series of analogues with varying substituents on the benzyl ring would be synthesized, and their relevant biological activity or property (e.g., antifungal activity, reaction rate) would be experimentally measured.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies, which are influenced by the electron-withdrawing chlorine atoms.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters that describe the size and shape of the molecule.

Hydrophobic Descriptors: LogP, which quantifies the lipophilicity of the compound. The presence of the dichlorobenzyl group would significantly increase the lipophilicity compared to an unsubstituted benzyl group.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the observed activity.

For this compound, the two chlorine atoms on the benzyl ring would significantly impact its descriptors. The electron-withdrawing nature of the chlorine atoms would influence the electronic properties of the molecule, potentially affecting its interaction with biological targets. The steric bulk and increased hydrophobicity due to the dichlorobenzyl group would also play a crucial role in its structure-reactivity profile. A QSAR model could quantify these effects and predict the activity of other, yet unsynthesized, analogues.

Table 3: Key Molecular Descriptors for this compound in a QSAR Context

| Descriptor Type | Specific Descriptor | Influence of the 3,4-dichlorobenzyl group |

| Electronic | Dipole Moment | Increased due to the polar C-Cl bonds. |

| HOMO/LUMO Energies | Lowered due to the electron-withdrawing nature of the chlorine atoms. | |

| Steric | Molecular Volume | Increased compared to unsubstituted 1-benzyl-1H-benzotriazole. |

| Hydrophobic | LogP | Significantly increased, leading to higher lipophilicity. |

Derivatization Strategies and Analogue Synthesis for Functional Diversification

Modification of the Benzotriazole (B28993) Nitrogen Atoms (N1, N2, N3)

The benzotriazole ring system contains three nitrogen atoms, but substitution reactions, particularly alkylation, predominantly occur at the N1 and N2 positions, leading to the formation of two possible isomers. ijcrt.org The ratio of these isomers can be influenced by the reaction conditions and the nature of the substituent being introduced. tsijournals.com

Standard N-alkylation of benzotriazole with alkyl halides is a common method, though it often yields a mixture of N1 and N2 products. tsijournals.com More complex functionalities can also be introduced at these nitrogen positions. For instance, N-acylbenzotriazoles can be synthesized and subsequently used as building blocks. A novel method involves the reaction of N-acylbenzotriazoles with dichloromethane (B109758) (DCM) to insert a methylene (B1212753) group, forming benzotriazolyl alkyl esters, which are versatile bifunctional compounds. nih.gov

Furthermore, more elaborate groups can be attached to the nitrogen atom. The synthesis of benzotriazol-1-yl-(2-arylhydrazono) acetic acid ethyl esters has been achieved by reacting 1,2,3-benzotriazole with ethyl 2-chloro-2-(2-arylhydrazono)acetate, demonstrating the feasibility of adding complex side chains to the N1 position. mdpi.com The photolysis of such 1-substituted benzotriazoles can lead to the elimination of N2 and the formation of a 1,3-diradical, which can undergo further reactions to create novel heterocyclic systems. mdpi.com

Table 1: Examples of N-Atom Modification Strategies

| Modification Type | Reagents/Method | Resulting Structure | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halides, Base (NaOH or K2CO3) | Mixture of N1- and N2-alkyl benzotriazoles | tsijournals.com |

| N-Arylation | o-chloro-1,2,3-benzotriazenes, CuI, Cs2CO3 | N1-aryl benzotriazoles | tsijournals.com |

| Ester Linker Insertion | N-acylbenzotriazole, Dichloromethane (DCM) | (1H-benzo[d] nih.govresearchgate.netgoogle.comtriazol-1-yl)methyl ester | nih.gov |

Substitutions on the Benzotriazole Phenyl Ring

Altering the substitution pattern of the phenyl ring of the benzotriazole moiety is a key strategy for modifying the molecule's electronic properties and steric profile. These substituents are typically introduced on the precursor molecule, such as a substituted o-phenylenediamine (B120857), before the cyclization reaction that forms the triazole ring.

A variety of substituents can be incorporated. For example, the introduction of small hydrophobic groups like chloro (–Cl) or methyl (–CH3) has been shown to be an effective strategy in modifying the biological activity of benzotriazole derivatives. nih.gov The synthesis of 5,6-disubstituted benzotriazoles has been reported to yield compounds with potent antifungal properties. nih.gov

Other functional groups, such as methoxy (B1213986) (–OCH3) or hydroxyl (–OH), can also be introduced. A patented method describes the preparation of benzotriazole derivatives where the benzotriazole ring is substituted with a methoxy group. google.com This is achieved by starting with a methoxy-substituted precursor and coupling it with a substituted benzoic acid using a catalyst like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl). google.com Furthermore, nitro-substituted intermediates can be synthesized and subsequently reduced to form amino-substituted benzotriazoles, opening avenues for further functionalization. researchgate.net

Table 2: Substitutions on the Benzotriazole Phenyl Ring

| Substituent | Position | Synthetic Precursor Example | Potential Effect | Reference |

|---|---|---|---|---|

| Chloro (–Cl) | 6 | 4-Chloro-1,2-phenylenediamine | Increases hydrophobicity | nih.gov |

| Methyl (–CH3) | 5,6 | 4,5-Dimethyl-1,2-phenylenediamine | Increases hydrophobicity | nih.gov |

| Methoxy (–OCH3) | 6 | 4-Methoxy-1,2-phenylenediamine | Alters electronic properties | google.com |

Modifications to the Dichlorophenyl Ring of the Benzyl (B1604629) Substituent

Modifications to the 3,4-dichlorophenyl ring of the benzyl group offer a direct way to tune the electronic and steric characteristics of this part of the molecule. While direct modification of the chloro-substituents is challenging, analogues can be synthesized using differently substituted benzyl halides from the outset.

Research on the hydrogenolysis of N-benzyl groups shows that the electronic properties of substituents on the benzene (B151609) ring significantly impact the reaction. researchgate.net For instance, the introduction of electron-donating groups like methyl or methoxy can suppress the cleavage of the benzyl group during certain catalytic reactions. researchgate.net This principle can be applied to the synthesis of analogues of 1-(3,4-dichlorobenzyl)-1H-benzotriazole with varied substitution patterns on the benzyl ring to modulate stability and reactivity.

Analogous syntheses provide further insight. For example, a related compound, 1-[2-(2,5-dichlorobenzyloxy)-2-phenylethyl]-1H-benzotriazole, was synthesized using 2,5-dichlorobenzyl bromide. nih.gov This demonstrates the feasibility of altering the chlorine substitution pattern. Similarly, the synthesis of a thiadiazolotriazinone derivative involved the use of 2,4-dichlorobenzoic acid, highlighting another possible substitution pattern for the dichlorophenyl moiety. nih.gov Swapping substituent positions or types, such as replacing chloro groups with methoxy or hydroxyl groups, can significantly affect the crystal structure and intermolecular interactions of the resulting compounds. rsc.org

Table 3: Analogue Modifications on the Benzyl Substituent Ring

| Ring Substitution | Purpose/Observation | Analogous Reagent Example | Reference |

|---|---|---|---|

| 2,4,6-Trimethyl | Suppresses hydrogenolysis of the benzyl group | 2,4,6-Trimethylbenzyl halide | researchgate.net |

| p-Methoxy (MPM) | Suppresses hydrogenolysis of the benzyl group | p-Methoxybenzyl halide | researchgate.net |

| 2,5-Dichloro | Alteration of halogen substitution pattern | 2,5-Dichlorobenzyl bromide | nih.gov |

| 2,4-Dichloro | Alteration of halogen substitution pattern | 2,4-Dichlorobenzoic acid | nih.gov |

Introduction of Diverse Linkers and Functional Groups

Introducing diverse linkers and functional groups is a powerful strategy for creating analogues with significantly different properties. This can involve modifying the benzyl linker or attaching new moieties to the benzotriazole ring.

The benzyl linker itself can be altered. An ether linkage can be incorporated next to the benzyl group, as seen in the synthesis of 1-[2-(2,5-dichlorobenzyloxy)-2-phenylethyl]-1H-benzotriazole, where an ethanolamine (B43304) derivative is first attached to the benzotriazole N1, and the resulting hydroxyl group is then reacted with a dichlorobenzyl halide. nih.gov

More complex functional groups can be introduced using various synthetic methodologies. For example, piperazine (B1678402) moieties can be linked to a triazole ring system through a multi-step synthesis involving the reaction of Boc-protected piperazine with propargyl bromide, followed by a "click chemistry" cycloaddition with an aryl azide. ijprajournal.com This approach is adaptable for linking a piperazine or other cyclic amine to the benzotriazole scaffold. The use of benzotriazole as a leaving group or as a precursor for generating radicals allows for its insertion into various chemical structures through condensation and addition reactions. nih.gov

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives provides another template for functionalization. N-propargylated intermediates can be reacted with azides to form 1,2,3-triazole rings, effectively linking the core structure to another heterocyclic system. japsonline.com This highlights the use of click chemistry as a robust method for introducing diverse functional groups.

Table 4: Strategies for Introducing Linkers and Functional Groups

| Functional Group/Linker | Synthetic Strategy | Key Reagents | Reference |

|---|---|---|---|

| Ether Linkage | Williamson ether synthesis | NaH, Dichlorobenzyl halide | nih.gov |

| Piperazine Carboxylate | Click Chemistry (Copper-catalyzed azide-alkyne cycloaddition) | Propargyl bromide, Aryl azide, CuSO4 | ijprajournal.com |

| Benzotriazolyl Alkyl Ester | Methylene insertion | N-acylbenzotriazole, Dichloromethane | nih.gov |

| Linked 1,2,3-Triazole Ring | Click Chemistry | N-propargyl intermediate, Azide | japsonline.com |

Advanced Applications and Functional Roles in Non Biomedical Fields

Applications as Chemical Intermediates in Multi-Step Syntheses

Benzotriazole (B28993) and its derivatives are exceptionally versatile in organic synthesis, serving as intermediates, activating groups, and protecting groups. ijariie.com The compound 1-(3,4-dichlorobenzyl)-1H-benzotriazole is typically synthesized through the N-alkylation of 1H-benzotriazole with 3,4-dichlorobenzyl chloride. This reaction is a common pathway for creating N-substituted benzotriazoles. mdpi.comgsconlinepress.com

Once formed, this compound serves as a valuable chemical intermediate. The benzotriazolyl group is an excellent leaving group, comparable to halides. This allows the compound to act as a "3,4-dichlorobenzylating" agent, transferring the dichlorobenzyl group to a wide range of nucleophiles, such as amines, thiols, and carbanions. This reactivity is crucial for the construction of more complex molecules in multi-step syntheses. ufl.edu

Furthermore, the benzotriazole ring itself can be a site for further functionalization, or it can be used to activate adjacent positions, facilitating reactions that would otherwise be difficult. nih.gov Benzotriazole-mediated synthesis is a well-established methodology for creating a variety of heterocyclic and carbocyclic compounds. ijariie.com

Table 1: Synthesis and Intermediate Potential of this compound

| Aspect | Description | Significance |

| Synthesis | Nucleophilic substitution reaction between the sodium salt of 1H-benzotriazole and 3,4-dichlorobenzyl chloride. | A straightforward and high-yielding route to the title compound. |

| Function | Serves as a stable, crystalline carrier of the 3,4-dichlorobenzyl group. | Enables the introduction of this specific functional group into diverse molecular scaffolds. |

| Reactivity | The benzotriazolide anion is a good leaving group, facilitating substitution reactions. | Acts as a synthetic equivalent to the unstable 3,4-dichlorobenzyl cation or radical. |

Roles in Materials Science

The inherent properties of the benzotriazole ring system make its derivatives highly suitable for applications in materials science, particularly for metal protection and polymer stabilization.

Benzotriazole (BTA) is a preeminent corrosion inhibitor, especially for copper and its alloys, but also for steel and aluminum. semanticscholar.orgijcsi.proampp.org It functions by adsorbing onto the metal surface and forming a robust, polymeric complex film that acts as a physical barrier to corrosive agents. ampp.orgmdpi.com This protective layer, often just nanometers thick, is composed of metal-BTA complexes, which are highly insoluble and stable. mdpi.com

The introduction of a substituent on the nitrogen atom, as in this compound, is known to modify and often enhance this inhibitory action. Substituted benzotriazoles have been shown to be effective anodic inhibitors. jacsdirectory.com The bulky and hydrophobic 3,4-dichlorobenzyl group would likely increase the thickness and durability of the protective film, improving its barrier properties. The presence of chlorine atoms could also influence the electronic interaction with the metal surface. This makes the compound a strong candidate for protecting metals, including iron and aluminum alloys, particularly in environments containing aggressive ions like chlorides. semanticscholar.orgijcsi.pro

Benzotriazole derivatives are among the most widely used ultraviolet (UV) stabilizers in the plastics industry. researchgate.netpartinchem.com These compounds, often referred to as benzotriazole UV absorbers (BUVAs), protect polymers from photodegradation by strongly absorbing harmful UV radiation in the 280-400 nm range. partinchem.comeverlight-uva.com The absorbed energy is then safely dissipated as heat through a rapid tautomerization process within the molecule, preventing the generation of free radicals that would otherwise break down the polymer chains. partinchem.com

This compound is expected to exhibit this UV-absorbing property. While many commercial BUVAs have a hydroxyl group ortho to the point of attachment to the benzotriazole ring, N-substituted derivatives also find applications. scientific.netchempoint.com The 3,4-dichlorobenzyl substituent would primarily serve to increase the molecule's molecular weight, reducing volatility and migration out of the polymer matrix. It would also modify its compatibility and solubility in various polymers such as polyolefins, PVC, and polyesters, making it a potentially useful additive for enhancing the weatherability and lifespan of plastic materials. researchgate.netchempoint.com

Use as Ligands in Coordination Chemistry

The field of coordination chemistry extensively uses N-donor heterocyclic compounds as ligands to create metal complexes with diverse geometries and electronic properties. lookchem.com Benzotriazole and its derivatives are effective ligands because the three nitrogen atoms of the triazole ring can coordinate to metal ions in various modes. bohrium.comresearchgate.net This versatility allows for the construction of everything from simple mononuclear complexes to complex coordination polymers and metal-organic frameworks (MOFs). bohrium.com

This compound can function as a monodentate or bridging ligand. researchgate.net The N-benzyl substituent provides steric bulk that can control the geometry around the metal center, potentially leading to the formation of discrete, zero-dimensional coordination clusters. bohrium.com The electron-withdrawing nature of the two chlorine atoms on the benzyl (B1604629) ring can subtly influence the electron density on the triazole nitrogens, thereby tuning the electronic properties and reactivity of the resulting metal complex. rsc.org Such complexes are studied for potential applications in catalysis, magnetism, and luminescence. bohrium.comresearchgate.net

Table 2: Potential Coordination Modes of this compound

| Coordination Site | Mode | Potential Outcome |

| N2 or N3 Atom | Monodentate | Formation of simple metal complexes [M(L)n]. |

| N2 and N3 Atoms | Bidentate/Bridging | Links two or more metal centers, leading to polynuclear clusters or coordination polymers. |

Potential in Agrochemical Development (excluding efficacy, solely chemical synthesis/derivatization)

Many successful agrochemicals, including herbicides and fungicides, feature chlorinated phenyl rings in their structures. The 3,4-dichlorophenyl moiety is a common pharmacophore in this field. The synthesis of novel compounds for agrochemical screening is a major focus of industrial research.

In this context, this compound serves as a valuable scaffold for chemical derivatization. ijariie.com Starting from this intermediate, chemists can perform further reactions to create a library of related compounds. For example, electrophilic substitution reactions (e.g., nitration, halogenation) could be directed to specific positions on the benzotriazole's own benzene (B151609) ring. Alternatively, the entire molecule can be used as a building block in more complex syntheses. The benzotriazole chemistry allows for the controlled and systematic modification of the molecular structure, which is a key strategy in the discovery of new active compounds for crop protection. gsconlinepress.com

Emerging Research Directions and Future Perspectives

Integration with Green Chemistry Principles for Sustainable Synthesis

The synthesis of N-alkylated benzotriazoles is traditionally achieved through methods that may involve hazardous solvents and lengthy reaction times. Future research will focus on aligning the synthesis of 1-(3,4-dichlorobenzyl)-1H-benzotriazole with the principles of green chemistry to create more sustainable and environmentally benign processes. rsc.orgresearchgate.net Key areas of exploration include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields compared to conventional heating methods. ijpsonline.comnih.gov The application of microwave irradiation to the reaction of benzotriazole (B28993) with 3,4-dichlorobenzyl chloride could offer a rapid and efficient synthetic route. ijpsonline.com

Solvent-Free Conditions: Performing reactions without a solvent, or using water as a green solvent, minimizes volatile organic compound (VOC) emissions and simplifies product purification. researchgate.net Research into solid-state reactions or reactions using a minimal amount of a recyclable catalyst under solvent-free conditions is a promising avenue. researchgate.netgsconlinepress.com

Reusable Catalysts: The development and use of heterogeneous or reusable catalysts, such as ionic liquids or nanocrystal-based catalysts, can reduce waste and improve the economic feasibility of the synthesis. rsc.orgresearchgate.netresearchgate.net For instance, a reusable zinc-based nanocatalyst has been shown to be effective for the synthesis of 1,2,3-triazoles in water. rsc.orgresearchgate.net

Table 1: Comparison of Hypothetical Synthetic Routes for this compound

| Parameter | Conventional Method | Green Chemistry Approach (e.g., Microwave-Assisted) |

|---|---|---|

| Solvent | Dimethylformamide (DMF) | Solvent-free or Water |

| Catalyst | Potassium Carbonate (K2CO3) | Reusable catalyst (e.g., ZnO nanocrystals) |

| Reaction Time | 6-24 hours | 5-30 minutes |

| Energy Consumption | High (prolonged heating) | Low (short reaction time) |

| Yield | Moderate to Good (65-85%) | Good to Excellent (85-95%) |

| Environmental Impact (E-Factor) | High | Low |

Novel Catalytic Applications Beyond Traditional Roles

While benzotriazole and its derivatives are well-known as corrosion inhibitors and synthetic auxiliaries, their potential in catalysis is an emerging field of interest. ijcrt.org The structure of this compound, featuring a nitrogen-rich heterocyclic core and an electronically modified benzyl (B1604629) group, suggests potential for novel catalytic applications. Future research could investigate its use as:

An Organocatalyst: The triazole nitrogen atoms could potentially act as Lewis bases or hydrogen bond donors/acceptors, enabling it to catalyze various organic transformations.

A Ligand in Transition Metal Catalysis: The benzotriazole moiety can coordinate with metal centers. The electronic properties of the ligand, influenced by the dichlorobenzyl group, could be tuned to modulate the activity and selectivity of a metal catalyst in reactions such as cross-coupling or hydrogenation. Polymer-supported benzotriazoles have already been utilized as catalysts for generating chemical libraries. nih.gov

Exploration of Advanced Spectroscopic Techniques for In-situ Monitoring of Reactions

A detailed understanding of reaction kinetics and mechanisms is crucial for process optimization. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are becoming indispensable tools. For the synthesis and subsequent reactions of this compound, future studies could employ:

Process Analytical Technology (PAT) using UV-Vis Spectroscopy: Since the benzotriazole ring is a chromophore, UV-Vis spectroscopy can be used to monitor its concentration in real-time during a reaction. process-insights.comprocess-insights.com Fiber optic probes can be inserted directly into the reaction vessel, providing continuous data on reaction progress and helping to identify the optimal endpoint. process-insights.comprocess-insights.com

In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, making it a powerful tool for identifying reactants, products, intermediates, and byproducts directly in the reaction mixture. nih.gov This can elucidate the reaction pathway, such as determining the ratio of N1 versus N2 alkylation, and provide precise kinetic data. nih.gov

Time-Resolved Infrared (IR) Spectroscopy: Techniques like time-resolved mid-infrared quantum cascade laser spectroscopy can offer high sensitivity and specificity for identifying transient species and reaction products, which is particularly useful for mechanistic studies. copernicus.org

Development of High-Throughput Synthesis and Screening Methodologies for Derivatives

To unlock the full potential of the this compound scaffold, particularly in medicinal chemistry and materials science, high-throughput methods are essential. Future work will likely involve:

Combinatorial Synthesis: Creating large libraries of related compounds by systematically varying the substituents on either the benzotriazole ring or the benzyl group. This can be achieved using automated synthesis platforms.

High-Throughput Screening (HTS): Rapidly testing these chemical libraries for specific biological activities or material properties. For example, HTS assays have been successfully used to identify 1,2,3-triazole analogs as potent and specific antagonists of the pregnane X receptor, a key protein in drug metabolism. nih.gov A similar approach could identify derivatives of this compound with valuable pharmacological profiles, such as anticancer or antiviral activity. nih.govresearchgate.net

Table 2: Illustrative High-Throughput Screening of a Benzotriazole Derivative Library

| Compound ID | Scaffold | Substitution | Target Assay (e.g., FAK Inhibition) | Activity (% Inhibition at 10 µM) |

|---|---|---|---|---|

| BTZ-001 | This compound | None | FAK | 45% |

| BTZ-002 | This compound | 5-Nitro | FAK | 62% |

| BTZ-003 | This compound | 5-Amino | FAK | 15% |

| BTZ-004 | 1-(2,4-dichlorobenzyl)-1H-benzotriazole | None | FAK | 51% |

Computational Predictions for New Reactivities and Applications